
4-((5-(Benzyloxy)-2-bromophenoxy)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Material Science
A novel pyridine-containing aromatic dianhydride monomer was synthesized, leading to the development of new polyimides holding pyridine moieties in the main chain. These polyimides exhibited good solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance materials (Wang et al., 2006). Another study explored the synthesis of pyridine-bridged aromatic dianhydride monomers, resulting in polyimides with excellent thermal stability and mechanical properties, potentially useful for advanced material applications (Wang et al., 2006).
Antiviral and Medicinal Chemistry
Derivatives of pyridine, such as 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have shown marked inhibitory activity against retroviruses, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Antioxidant Properties
The study of 6-substituted-2,4-dimethyl-3-pyridinols revealed interesting antioxidant properties, highlighting the potential of pyridine derivatives in developing new antioxidants (Wijtmans et al., 2004).
Corrosion Inhibition
Double condensed Schiff bases containing pyridine moieties were investigated for their corrosion inhibitive performances on mild steel, demonstrating the potential of such compounds in corrosion protection (Murmu et al., 2019).
Catalysis and Synthetic Applications
Pyridines have been utilized as key intermediates in catalytic methods for direct methylation, showing the versatility of pyridine derivatives in synthetic chemistry and their potential role in the drug discovery process (Grozavu et al., 2020).
Properties
IUPAC Name |
4-[(2-bromo-5-phenylmethoxyphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-18-7-6-17(22-13-15-4-2-1-3-5-15)12-19(18)23-14-16-8-10-21-11-9-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRBQDMZEFXAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
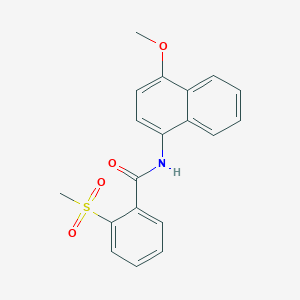
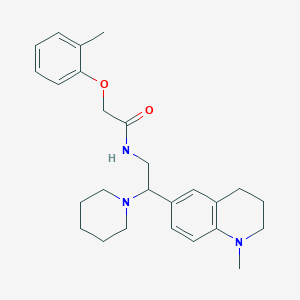
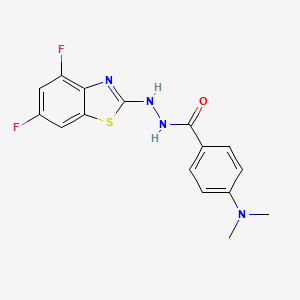
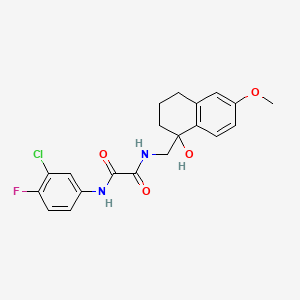
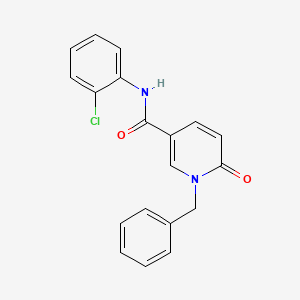
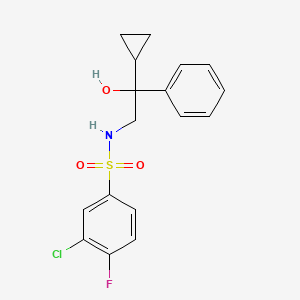

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966679.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2966680.png)

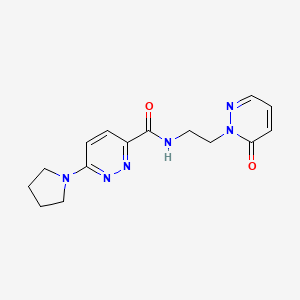
![2-(4-methoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2966685.png)
![2-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2966688.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966689.png)
